

Application Notes and Protocols: AZ-5104 In Vitro Cell-Based Assay

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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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Introduction

AZ-5104 is an active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1] As a potent EGFR inhibitor, **AZ-5104** is crucial in the study of non-small cell lung cancer (NSCLC) and the mechanisms of acquired resistance to EGFR-targeted therapies.[2][3][4] These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the cytotoxic effects of **AZ-5104** on cancer cell lines, along with a summary of its inhibitory activity and a diagram of the relevant signaling pathway.

Quantitative Data Summary

AZ-5104 demonstrates potent inhibition of EGFR phosphorylation in various non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against mutant forms of EGFR, particularly those with the T790M resistance mutation.

Cell Line	EGFR Mutation Status	IC50 (nM) for EGFR Phosphorylation Inhibition
H1975	L858R/T790M	2
PC-9VanR	Exon 19 deletion/T790M	1
PC-9	Exon 19 deletion	2
H2073	Wild-Type	53
LOVO	Wild-Type	33

Data sourced from MedchemExpress.[1]

Experimental Protocols

A common and reliable method to assess the in vitro efficacy of a cytotoxic compound like **AZ-5104** is the resazurin-based cell viability assay.[5] This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Resazurin-Based Cell Viability Assay Protocol

Objective: To determine the dose-dependent effect of **AZ-5104** on the viability of a selected cancer cell line (e.g., H1975).

Materials:

- **AZ-5104** compound
- Selected cancer cell line (e.g., H1975)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well clear-bottom black plates
- Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)
- Dimethyl sulfoxide (DMSO)

- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

- Cell Seeding:
 - Culture the selected cancer cell line to ~80% confluency.
 - Trypsinize and resuspend the cells in a complete culture medium to a concentration of 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate (5,000 cells/well).
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **AZ-5104** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the **AZ-5104** stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 μ M). Ensure the final DMSO concentration in all wells is $\leq 0.1\%$.
 - Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell control" (medium only).
 - After 24 hours of incubation, carefully remove the medium from the wells and add 100 μ L of the prepared **AZ-5104** dilutions or control solutions.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

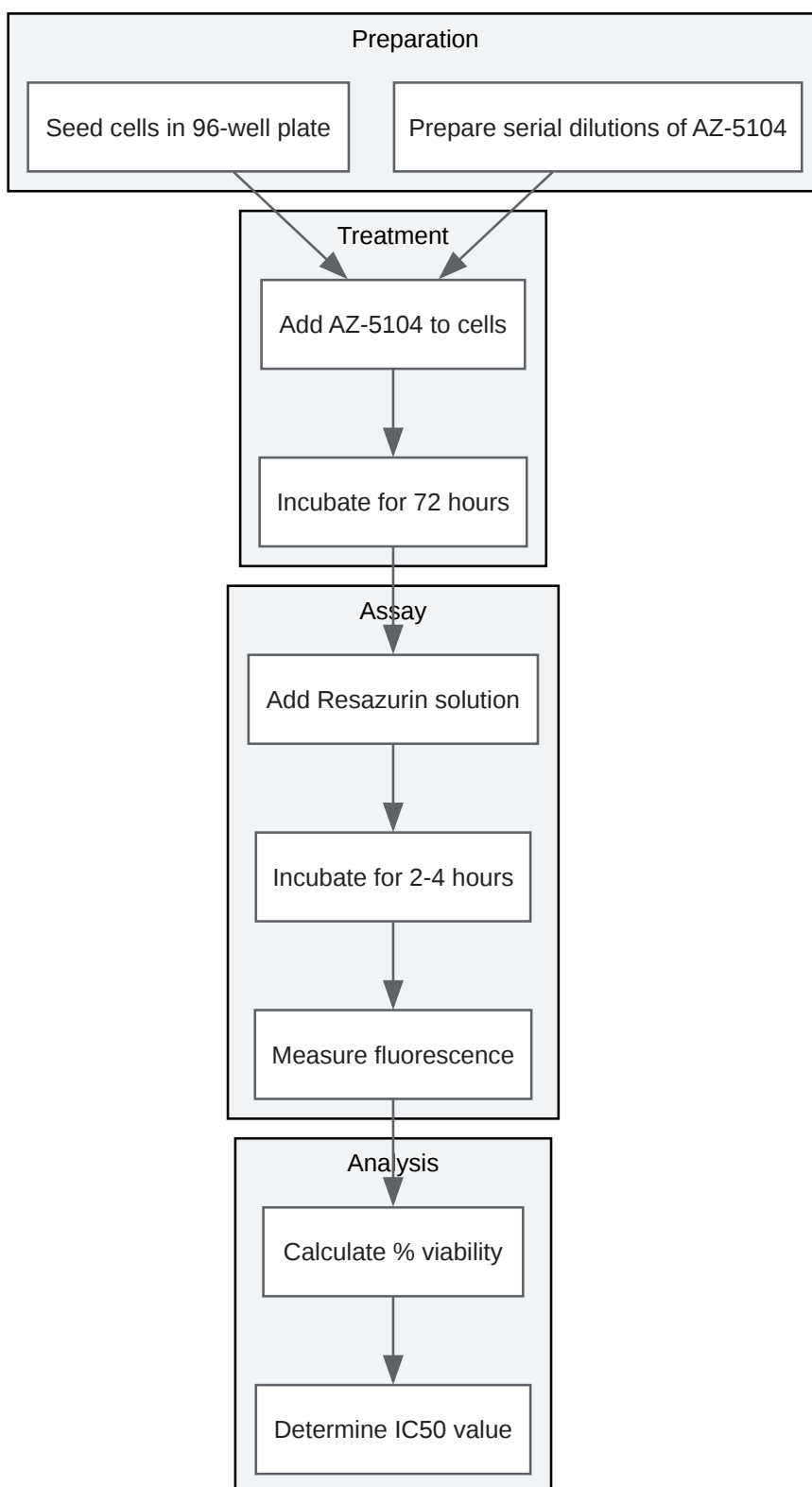
- Resazurin Addition and Incubation:
 - After the 72-hour treatment period, add 20 μ L of the resazurin solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on the metabolic activity of the cell line.
- Data Acquisition:
 - Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

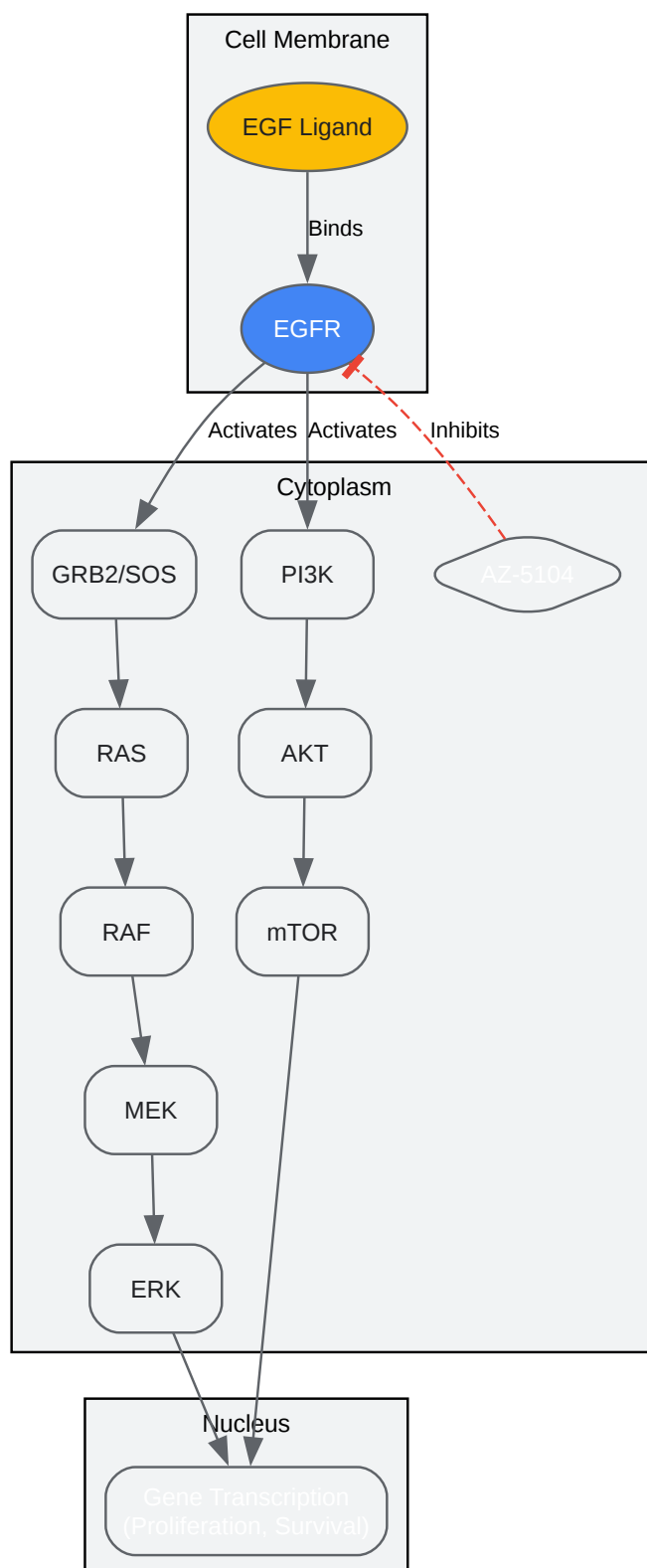
Data Analysis:

- Subtract the average fluorescence of the "no-cell control" wells from all other wells.
- Normalize the data to the "vehicle control" wells, which represent 100% cell viability.
- Plot the normalized cell viability (%) against the logarithm of the **AZ-5104** concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value of **AZ-5104**.

Visualizations

Experimental Workflow





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